molecular formula C14H17N3O4 B13166874 Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

Cat. No.: B13166874
M. Wt: 291.30 g/mol
InChI Key: QZXIXOWLZIONLM-UHFFFAOYSA-N
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Description

Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate (IUPAC name: Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate) is a heterocyclic compound featuring a quinoxaline backbone modified with an ethylcarbamoyl group at position 1 and an ester group at position 2 (Fig. 1). The ethylcarbamoyl substituent introduces a polar, hydrogen-bonding motif, while the ethyl ester enhances lipophilicity, influencing solubility and membrane permeability. This compound has been cataloged in chemical databases (Ref: 10-F705009) but is currently discontinued in commercial availability .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 1-(ethylcarbamoyl)-3-oxo-2,4-dihydroquinoxaline-2-carboxylate

InChI

InChI=1S/C14H17N3O4/c1-3-15-14(20)17-10-8-6-5-7-9(10)16-12(18)11(17)13(19)21-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,20)(H,16,18)

InChI Key

QZXIXOWLZIONLM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C(C(=O)NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Esterification Optimization

Ethyl ester groups are typically installed using Steglich esterification or direct alkylation:

Method Reagents Yield Range
A Ethanol, H₂SO₄ (Fischer esterification) 60–75%
B Ethyl bromide, K₂CO₃ in DMF (Source) 70–85%

Industrial-scale production might employ continuous flow reactors to improve throughput (Source).

Comparative Analysis of Routes

Route Advantages Challenges
Cyclocondensation + Functionalization High modularity Multi-step purification
One-pot Tandem Reactions Reduced steps Limited literature support
Enzymatic Carbamoylation (hypothetical) Stereoselectivity Substrate specificity issues

Research Advancements

Recent patents highlight microwave-assisted synthesis for similar quinoxalines, reducing reaction times from hours to minutes. Additionally, flow chemistry (Source) could address scalability challenges in esterification steps. Computational modeling (e.g., DFT studies) may further optimize reaction pathways for higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of quinoxaline N-oxide.

    Reduction: Formation of ethyl 1-(ethylcarbamoyl)-3-hydroxy-1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Quinoxaline Derivatives

Compound A: Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate ()

  • Structural Differences : Replaces the ethylcarbamoyl group with a pyrazole ring.
  • Synthetic Route: Synthesized via condensation of 3-hydrazinylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropionate, followed by alkylation with cesium carbonate and alkyl halides .

Compound B: Ethyl 1-benzyl-2-oxo-1,3,4,5,6,7-hexahydro-4a(2H)-quinolinecarboxylate (CAS 1187166-42-2)

  • Structural Differences: Substitutes quinoxaline with a hexahydroquinoline scaffold, introducing additional saturation and a benzyl group.
  • Properties : Increased hydrophobicity due to the benzyl group and hexahydro ring, which may improve blood-brain barrier penetration .

Quinoline Derivatives

Compound C: Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (CAS 1105190-31-5)

  • Structural Differences: Quinoline backbone (one nitrogen) vs. quinoxaline (two nitrogens).
  • Functional Groups : Retains the ethyl ester and benzyl substituent but lacks the ethylcarbamoyl group.
  • Applications: Quinoline derivatives are often explored for antimicrobial or anticancer activity due to their planar aromatic systems .

Ethylamino-Substituted Compounds

Compound D: Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide)

  • Structural Differences: Linear acetamide backbone with ethylcarbamoyl and methoxyimino groups.
  • Bioactivity : A commercial fungicide targeting Phytophthora species, highlighting the role of the ethylcarbamoyl group in disrupting pathogen metabolism .

Compound E: 2-(Ethylamino)-1-phenylpropan-1-one

  • Structural Differences: Simple ketone with ethylamino and phenyl groups.
  • Properties: The ethylamino group confers basicity, influencing solubility and receptor binding in neurological applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Quinoxaline Ethylcarbamoyl, Ethyl ester ~307.3 (estimated) Understudied
Compound A Quinoxaline Pyrazole, Ethyl ester 314.3 Anticancer research
Compound C Quinoline Benzyl, Ethyl ester 353.4 Antimicrobial agents
Cymoxanil Acetamide Ethylcarbamoyl, Cyano 198.2 Agricultural fungicide

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely parallels , requiring precise control of condensation and alkylation steps to avoid byproducts.
  • Bioactivity Gaps: While cymoxanil (Compound D) demonstrates fungicidal activity, the target compound’s quinoxaline core may offer unique interactions with DNA or enzymes, warranting further study.

Biological Activity

Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate, a compound derived from the quinoxaline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoxaline core with various functional groups that contribute to its biological activity. The presence of the ethylamino and carbonyl groups is particularly significant for its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains in vitro. A study demonstrated that modifications in the side chains can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anti-inflammatory Effects

Quinoxaline derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies. For instance, it was found to reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives. This compound demonstrated protective effects on neuronal cells subjected to oxidative stress. It appears to modulate pathways associated with apoptosis and oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain pathways.
  • Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory process.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains .

Study 2: Anti-inflammatory Response

In an experimental model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was comparable to standard anti-inflammatory drugs such as ibuprofen .

StudyBiological ActivityResults
1AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
2Anti-inflammatorySignificant reduction in paw edema in rats

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